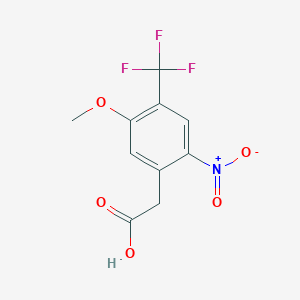

2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO5/c1-19-8-2-5(3-9(15)16)7(14(17)18)4-6(8)10(11,12)13/h2,4H,3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDGHKVAGZZOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670624 | |

| Record name | [5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-33-4 | |

| Record name | [5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a methoxy-substituted phenyl ring followed by the introduction of a trifluoromethyl group. The final step involves the formation of the acetic acid moiety through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The methoxy group can be demethylated to form a hydroxyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while demethylation of the methoxy group results in a hydroxyl-substituted compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of more complex structures.

- It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical reactions, including oxidation and substitution reactions.

Synthetic Routes

- The synthesis typically involves nitration of a methoxy-substituted phenyl ring, followed by trifluoromethylation and carboxylation to form the acetic acid moiety. These steps can be optimized for yield and purity using specific catalysts under controlled conditions.

Biological Research

Antimicrobial and Anti-inflammatory Properties

- Preliminary studies have indicated that 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid may exhibit antimicrobial activity, making it a candidate for further exploration in medicinal chemistry.

- Its anti-inflammatory properties are also under investigation, particularly in relation to chronic inflammatory diseases.

Mechanism of Action

- The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects. The trifluoromethyl group enhances the compound's stability and bioavailability, which is crucial for drug development.

Industrial Applications

Material Science

- In material science, this compound is utilized in the development of new materials with enhanced properties. Its unique chemical structure allows it to be incorporated into polymers and other materials, improving their performance characteristics.

Chemical Processes

- Additionally, it plays a role in various chemical processes where its reactivity can be harnessed to create novel compounds or improve existing processes.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the nitro group enhanced efficacy.

Case Study 2: Anti-inflammatory Research

Research focusing on the anti-inflammatory potential of this compound revealed promising results in vitro, showing a reduction in pro-inflammatory cytokines when tested on cell lines exposed to inflammatory stimuli.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Nitro- and Methoxy-Substituted Phenylacetic Acids

Compounds with nitro and methoxy groups on the phenyl ring are common in medicinal and synthetic chemistry. Key analogs include:

- 5-Methoxy-2-nitrophenylacetic Acid (CAS 20876-29-3) : Lacks the trifluoromethyl group at the 4-position. The absence of this strong electron-withdrawing group reduces acidity compared to the target compound. Similarity score: 0.81 .

- 2-(3-Methoxy-4-nitrophenyl)acetic Acid (CAS 5803-22-5): Features nitro and methoxy groups in adjacent positions (3 and 4). Similarity score: 0.91 .

Key Difference: The trifluoromethyl group in the target compound increases electron withdrawal, likely lowering the pKa of the acetic acid moiety compared to non-trifluoromethyl analogs.

Trifluoromethyl-Containing Analogs

- 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic Acid (CAS 1214361-90-6) : A positional isomer with trifluoromethyl at the 2-position and methoxy at the 4-position. The reversed substituent arrangement may reduce steric hindrance near the acetic acid group, affecting binding interactions in biological systems. Similarity score: 1.00 .

- GW501516 (2-(2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methyl)thio)phenoxy)-acetic Acid): A thiazole-containing derivative with a trifluoromethylphenyl group. While structurally distinct, it highlights the prevalence of trifluoromethyl groups in bioactive molecules for metabolic stability .

Ester Derivatives

- Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)-phenyl]acetate (CAS 1186404-57-8) : The methyl ester of the target compound. Esters are typically less acidic and more lipophilic than their carboxylic acid counterparts, making them useful prodrugs. Hydrolysis under basic or enzymatic conditions would yield the target acid .

- Methyl 2-fluoro-2-(2-nitro-5-methoxyphenyl)acetate (6e) : A fluorinated analog synthesized via reductive cyclization. The fluorine atom at the α-position increases metabolic stability and alters electronic properties .

Key Difference : Ester derivatives generally exhibit improved membrane permeability but require activation (e.g., hydrolysis) for biological activity.

Halogenated Analogs

- 2-Fluoro-2-(2-nitro-5-methoxyphenyl)acetic Acid (4e) : Incorporates a fluorine atom adjacent to the acetic acid group. Fluorination can enhance bioavailability and resistance to oxidative degradation. The absence of a trifluoromethyl group simplifies the electronic profile compared to the target compound .

- 2-(5-Fluoro-4-methoxy-2-methylphenyl)acetic Acid (CID 84774789) : Demonstrates how halogenation (fluorine) and methyl substitution modulate steric and electronic effects. The methyl group may hinder rotation, affecting conformational flexibility .

Key Difference : The trifluoromethyl group in the target compound provides stronger electron withdrawal than single fluorine or methyl substituents, influencing both chemical and pharmacological properties.

Biological Activity

2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid is a synthetic organic compound that features a complex structure with multiple functional groups, including a methoxy group, a nitro group, and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

- IUPAC Name : 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid

- Molecular Formula : C10H8F3NO5

- Molecular Weight : 279.17 g/mol

- CAS Number : 1190198-33-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound's stability and bioavailability, which is crucial for its therapeutic potential.

Antimicrobial Properties

Research has indicated that compounds containing nitro and trifluoromethyl groups often exhibit antimicrobial properties. For instance:

- Study Findings : In vitro studies demonstrated that derivatives of similar structures exhibited significant activity against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds similar to this compound have been explored in several studies:

- Mechanism : The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases .

Case Studies and Research Findings

- Case Study on Antimicrobial Activity :

- Research on Anti-inflammatory Properties :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid | Lacks methoxy group | Moderate antibacterial activity |

| 2-(5-Methoxy-4-(trifluoromethyl)phenyl)acetic acid | Lacks nitro group | Limited anti-inflammatory effects |

The unique combination of functional groups in this compound contributes to its distinct biological profile compared to similar compounds.

Q & A

Q. Purity Optimization :

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient.

- Crystallization : Optimize solvent systems (e.g., ethanol/water) for recrystallization.

- Characterization : Validate purity via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. X-ray crystallography (e.g., SHELXL ) can confirm structural integrity.

Basic: How do the nitro (-NO₂) and trifluoromethyl (-CF₃) groups influence the compound’s acidity and solubility?

Methodological Answer:

- Acidity : The electron-withdrawing nature of -NO₂ and -CF₃ increases the acidity of the acetic acid proton. Measure pKa via potentiometric titration or UV-Vis spectroscopy in aqueous buffers. Compare with DFT-calculated acid dissociation constants (e.g., B3LYP/6-31G* level ).

- Solubility : The -CF₃ group enhances lipophilicity, reducing aqueous solubility. Quantify solubility using shake-flask methods with HPLC quantification. Co-solvency studies (e.g., DMSO/water mixtures) can improve solubility for biological assays .

Advanced: How can computational modeling elucidate the compound’s electronic structure and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/def2-TZVP level to map electron density distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Reactivity Studies : Simulate reaction pathways (e.g., nucleophilic substitution at the nitro group) using transition state theory (Gaussian 16). Compare activation energies with experimental kinetics data.

- Spectroscopic Predictions : Calculate IR and UV-Vis spectra (TD-DFT) and validate against experimental data to resolve ambiguities .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell lines. For example, discrepancies in enzyme inhibition IC₅₀ values may arise from variations in ATP concentrations in kinase assays.

- Orthogonal Validation :

- Surface Plasmon Resonance (SPR) : Measure direct binding affinities to rule out false positives from fluorescence-based assays.

- Photoaffinity Labeling : Use derivatives with diazirine moieties (see ) to confirm target engagement in live cells.

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to harmonize data from disparate studies.

Advanced: How can crystallographic data improve the design of analogs with enhanced bioactivity?

Methodological Answer:

- X-Ray Crystallography : Co-crystallize the compound with its target protein (e.g., a kinase or receptor). Use SHELX for structure refinement to identify key binding interactions (e.g., hydrogen bonds with -CF₃ or steric clashes with -NO₂).

- Structure-Activity Relationship (SAR) :

- Modify the methoxy group’s position (e.g., 5- to 6-methoxy) and compare crystallographic binding modes.

- Introduce bioisosteres (e.g., replacing -NO₂ with -CN) and evaluate activity via radioligand displacement assays .

Basic: What analytical techniques are critical for characterizing degradation products of this compound?

Methodological Answer:

- Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via:

- Forced Degradation : Use H₂O₂ (oxidative) or NaOH (hydrolytic) to simulate stress conditions .

Advanced: How does the compound’s stereoelectronic profile affect its metabolic stability?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. The -CF₃ group resists oxidative metabolism, while the -NO₂ may undergo reduction to -NH₂ .

- Computational Prediction : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions. Validate with CYP inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.